7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane
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Overview
Description
7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane is a synthetic organic compound that belongs to the class of thiazepanes It is characterized by the presence of a phenyl group, a trifluoromethyl-substituted benzoyl group, and a thiazepane ring
Scientific Research Applications
7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-halo ketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using a phenyl halide and a suitable nucleophile.
Attachment of the Trifluoromethyl-Substituted Benzoyl Group: The trifluoromethyl-substituted benzoyl group can be attached through an acylation reaction using 4-(trifluoromethyl)benzoyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or benzoyl groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides and nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the thiazepane ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiazepane derivatives with new functional groups.
Mechanism of Action
The mechanism of action of 7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenyl and benzoyl groups can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzoyl chloride: A precursor used in the synthesis of various trifluoromethyl-substituted compounds.
4-(trifluoromethyl)benzylamine: A related compound with a trifluoromethyl group attached to a benzylamine moiety.
Uniqueness
7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane is unique due to the combination of its thiazepane ring, phenyl group, and trifluoromethyl-substituted benzoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(7-phenyl-1,4-thiazepan-4-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-19(21,22)16-8-4-7-15(13-16)18(24)23-10-9-17(25-12-11-23)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNWNUFHNVOASM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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